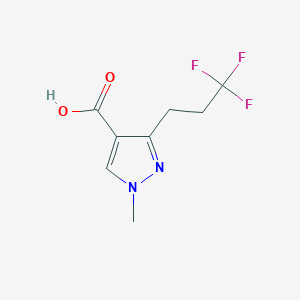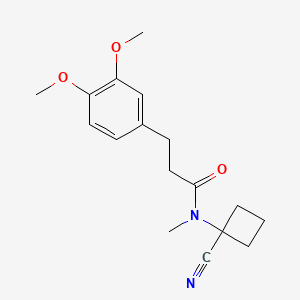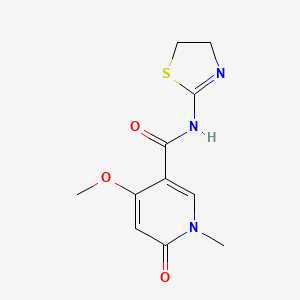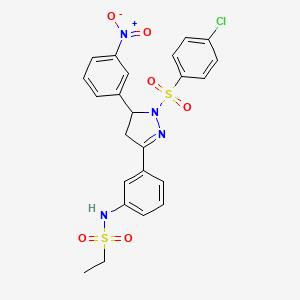![molecular formula C18H19ClN6 B2378275 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380173-03-3](/img/structure/B2378275.png)
5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine carboxamides. It has been widely studied for its potential use in scientific research, particularly in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves the inhibition of protein kinases by binding to the ATP-binding site. This leads to the disruption of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation. The selectivity of the compound for PIM kinases makes it a promising candidate for the development of targeted anticancer therapies.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis and inhibit angiogenesis, suggesting that it may have potential as an anticancer agent. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is its high selectivity for PIM kinases, which makes it an attractive candidate for the development of targeted anticancer therapies. However, the compound has relatively poor solubility, which can limit its use in certain experiments. In addition, further studies are needed to fully understand the pharmacokinetics and toxicity of the compound.
Direcciones Futuras
There are several potential future directions for the study of 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile. One area of interest is the development of novel PIM kinase inhibitors based on the structure of the compound. In addition, the compound may have potential as a therapeutic agent for other diseases, such as inflammatory disorders. Further studies are also needed to fully understand the pharmacokinetics and toxicity of the compound, as well as its potential for use in combination therapies with other anticancer agents.
Métodos De Síntesis
The synthesis of 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves the reaction of 5-chloro-6-(1-piperazinyl)nicotinonitrile with 6-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base. The yield of the product is high, and the purity can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in the regulation of cell growth, survival, and differentiation, making them attractive targets for the development of anticancer drugs.
Propiedades
IUPAC Name |
5-chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6/c19-15-8-13(10-20)11-21-18(15)25-6-4-24(5-7-25)17-9-16(22-12-23-17)14-2-1-3-14/h8-9,11-12,14H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHRWTCYZGZAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)



![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)

![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)


